molecular formula C16H27NO4 B5645332 1-(cyclopentylacetyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

1-(cyclopentylacetyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

Cat. No. B5645332
M. Wt: 297.39 g/mol
InChI Key: OWUZUKAJASHGNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves strategies like acid-mediated amido cyclization, which is pivotal for constructing the piperidine ring. For instance, a strategy using ethyl p-methoxycinnamate as the starting material showcases a straightforward approach to synthesizing 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines without requiring extra steps to create the chiral center (Katakam et al., 2016). Moreover, cyclopropanone equivalents from 3-chloropropionic acid have been utilized in synthetic applications, demonstrating the versatility of piperidine derivatives in forming complex molecules (H. Wasserman, R. Dion, & J. M. Fukuyama, 1989).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated through various spectroscopic and theoretical studies. Studies such as those on (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate provide insights into the hydrogen-bonded complexes and their aggregation into centrosymmetric cyclic dimers, showcasing the intricate molecular interactions and structural diversity of piperidine derivatives (M. Anioła et al., 2016).

Chemical Reactions and Properties

Piperidine derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential for creating diverse chemical structures. For example, the Lewis acid-directed cyclocondensation of piperidone enol ethers illustrates the synthesis of oxygenated carbolines, highlighting the compounds' capability to undergo complex reactions (Engler & Wanner, 2000).

Physical Properties Analysis

The physical properties of 1-(cyclopentylacetyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, detailed studies specifically on the physical properties of this compound are limited and would require further investigation.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, define the applications and handling of piperidine derivatives. The catalysis in aromatic nucleophilic substitution reactions involving piperidine highlights the chemical versatility and reactivity of these compounds, offering pathways to functionalize and modify their structures for targeted applications (G. Consiglio et al., 1981).

properties

IUPAC Name

1-(2-cyclopentylacetyl)-3-(2-methoxyethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-21-10-8-16(15(19)20)7-4-9-17(12-16)14(18)11-13-5-2-3-6-13/h13H,2-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUZUKAJASHGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)C(=O)CC2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopentylacetyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

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